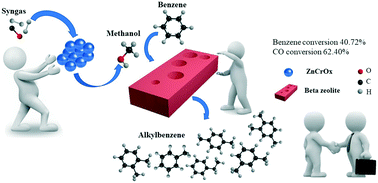Alkylbenzene synthesis from benzene and syngas over a ZnCrOx/beta bifunctional catalyst
Reaction Chemistry & Engineering Pub Date: 2022-03-24 DOI: 10.1039/D2RE00026A
Abstract
The synthesis of alkylbenzenes produced from syngas and benzene over a ZnCrOx/beta bifunctional catalyst has been studied. Our characterization results showed that in the mixed catalyst the beta-zeolite crystallites were dispersed on the surface of the ZnCr oxides. The close contact facilitated the methanol intermediate formed on ZnCrOx to diffuse to the acidic sites of the beta-zeolite crystallites, reacting with benzene to produce alkylbenzenes. The competitive side reactions, which lead to by-products such as CO2 and hydrocarbons, were suppressed. The medium strong acidity and mesopores of the beta-zeolite crystallites contributed to the high activity and selectivity. The optimized ZnCrOx/beta-11 = 1 : 3 (w/w) afforded 40.72% benzene and 62.40% CO conversion with high alkylbenzene selectivity during the initial stage of the reaction, which then underwent quick deactivation, and maintained a benzene conversion of ∼27%. Coke formation on the beta-zeolite crystallites was proposed to be the main cause of deactivation.


Recommended Literature
- [1] Contents list
- [2] Quinoline, quinazoline and acridone alkaloids
- [3] Reaction mechanism of the selective reduction of CO2 to CO by a tetraaza [CoIIN4H]2+ complex in the presence of protons†
- [4] Unprecedented high selectivity of n-hexane dehydroaromatization to benzene over metal-free phosphorus-doped activated carbon catalysts†
- [5] The electrodeposition of FeCrNi stainless steel: microstructural changes induced by anode reactions†
- [6] Dark conglomerate phases of azobenzene derived bent-core mesogens – relationships between the molecular structure and mirror symmetry breaking in soft matter†
- [7] In situ X-ray probing reveals fingerprints of surface platinum oxide†
- [8] One pot synthesis of a highly efficient mesoporous ceria–titanium catalyst for selective catalytic reduction of NO
- [9] Bicyclic medium-ring diphosphines: contrasting behaviour in the bicyclo[3.3.3]undecane and bicyclo[4.4.4]tetradecane series
- [10] Thermoresponsive fluorescent polymers based on a quaterthiophene-containing boron dipyrromethene (Bodipy) dyad dispersed in silicone rubber†










